![molecular formula C15H19NO5S B13452937 (5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)
(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faropenem Related Compound 4 is a derivative of faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase degradation . Faropenem Related Compound 4 shares similar structural features and pharmacological properties, making it a subject of interest in scientific research and pharmaceutical development.
Preparation Methods
The synthesis of Faropenem Related Compound 4 involves several steps, starting from the core structure of faropenem. One common method includes treating a compound with an alkali metal salt of a substituted or unsubstituted carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . The reaction mixture is then treated with water and a water-miscible solvent to isolate the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Faropenem Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, such as halogens or alkyl groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Faropenem Related Compound 4 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of beta-lactam antibiotics.
Biology: Researchers investigate its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: It is explored for its efficacy in treating bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
Faropenem Related Compound 4 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains that make up the bacterial cell wall. This inhibition weakens the cell wall, leading to bacterial cell death . The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Faropenem Related Compound 4 is compared with other beta-lactam antibiotics, including:
Penicillins: Faropenem has a broader spectrum of activity and better resistance to beta-lactamase degradation.
Cephalosporins: Faropenem exhibits higher stability and efficacy against certain resistant bacterial strains.
Similar compounds include imipenem, meropenem, and ertapenem, which are also beta-lactam antibiotics with broad-spectrum activity .
Properties
Molecular Formula |
C15H19NO5S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H19NO5S/c1-3-6-21-15(19)11-12(9-5-4-7-20-9)22-14-10(8(2)17)13(18)16(11)14/h3,8-10,14,17H,1,4-7H2,2H3/t8-,9-,10+,14-/m1/s1 |
InChI Key |
KDUOTWOTIWSCEX-DLVJRCHESA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)OCC=C)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



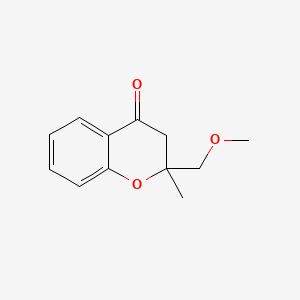
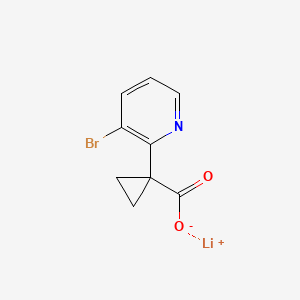
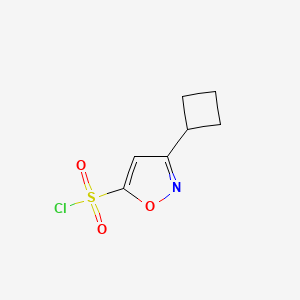
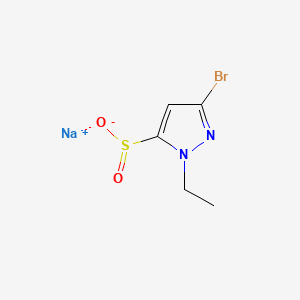
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)

![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)
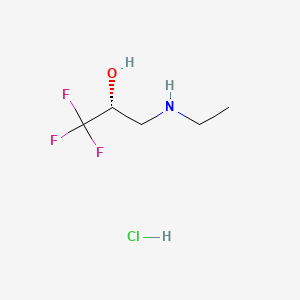
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
